molecular formula C15H13BrN2O2 B2397910 N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide

N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide

Cat. No.: B2397910
M. Wt: 333.18 g/mol
InChI Key: ZREZUYGIIHJUAR-RQZCQDPDSA-N
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Description

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide is an acylhydrazone compound with notable antifungal activity. It has shown effectiveness against Cryptococcus neoformans, a pathogenic fungus, by inhibiting the synthesis of glucosylceramide, which is essential for fungal cell division .

Mechanism of Action

Target of Action

BHBM is a potent inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

Mode of Action

It is known that bhbm interacts with its protein kinase targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

BHBM has been reported to target the sphingolipid pathway . Sphingolipids are a class of lipids that play critical roles in cellular processes such as signal transmission and cell recognition. By targeting this pathway, BHBM can affect these processes and potentially disrupt the normal functioning of cells.

Pharmacokinetics

The pharmacokinetics of BHBM have been studied in mice. After a single intravenous or intraperitoneal dose, BHBM was found in the blood of both normal and immunosuppressed mice . The compound displayed suitable pharmacokinetic properties and was able to pass through the blood-brain barrier . This suggests that BHBM has good bioavailability and can reach its targets in the body effectively.

Result of Action

BHBM has shown strong antifungal activity against several fungi . This suggests that the molecular and cellular effects of BHBM’s action include disrupting the normal functioning of fungal cells, potentially leading to their death.

Action Environment

The action, efficacy, and stability of BHBM can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect the action of BHBM. Additionally, the physiological state of the organism (e.g., normal or immunosuppressed) can also influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

BHBM interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit the synthesis of glucosylceramide, a molecule essential for fungal cell division . This interaction disrupts the normal functioning of Cryptococcus neoformans, leading to its death .

Cellular Effects

BHBM exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal biochemical reactions within the cell. For instance, it inhibits the synthesis of glucosylceramide, thereby affecting cellular metabolism and disrupting the cell division process of Cryptococcus neoformans .

Molecular Mechanism

The molecular mechanism of action of BHBM involves binding interactions with biomolecules and changes in gene expression. BHBM binds to the enzyme responsible for the synthesis of glucosylceramide, inhibiting its function . This disruption in enzyme activity leads to changes in cellular metabolism and cell division, ultimately leading to the death of the cell .

Metabolic Pathways

BHBM is involved in specific metabolic pathways. It interacts with the enzyme responsible for the synthesis of glucosylceramide . This interaction disrupts the normal metabolic flux and affects the levels of metabolites within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound’s antifungal properties make it valuable in studying fungal infections and developing new antifungal agents.

    Medicine: Its potential as an antifungal agent is being explored for therapeutic applications.

    Industry: It can be used in the development of antifungal coatings and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide stands out due to its high selectivity and potency against Cryptococcus neoformans. Its ability to inhibit glucosylceramide synthesis without affecting mammalian cells makes it a promising candidate for antifungal drug development .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZUYGIIHJUAR-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Reactant of Route 4
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide

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